molecular formula C20H14N4O8 B11940236 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide CAS No. 882865-04-5

2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide

Cat. No.: B11940236
CAS No.: 882865-04-5
M. Wt: 438.3 g/mol
InChI Key: HHPWDMRSBFHFEO-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps include the formation of amide bonds and the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(2-aminophenyl)-5-nitrobenzamide
  • 2-Hydroxy-N-(2-((2-hydroxybenzoyl)amino)phenyl)-5-nitrobenzamide
  • 2-Hydroxy-N-(2-((2-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide

Comparison

Compared to similar compounds, 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide structure. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the specific arrangement of functional groups contributes to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

882865-04-5

Molecular Formula

C20H14N4O8

Molecular Weight

438.3 g/mol

IUPAC Name

2-hydroxy-N-[2-[(2-hydroxy-5-nitrobenzoyl)amino]phenyl]-5-nitrobenzamide

InChI

InChI=1S/C20H14N4O8/c25-17-7-5-11(23(29)30)9-13(17)19(27)21-15-3-1-2-4-16(15)22-20(28)14-10-12(24(31)32)6-8-18(14)26/h1-10,25-26H,(H,21,27)(H,22,28)

InChI Key

HHPWDMRSBFHFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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